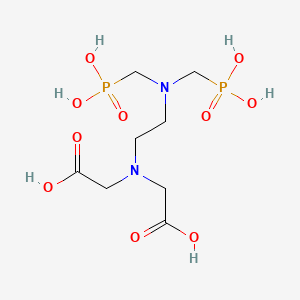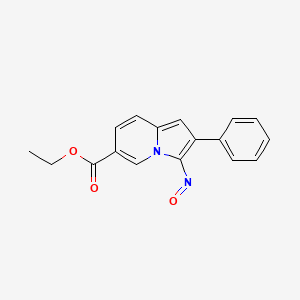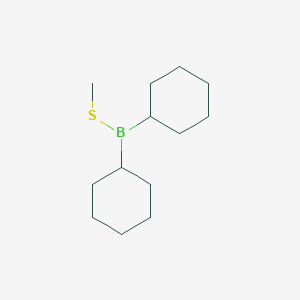
Dicyclohexyl(methylsulfanyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(methylsulfanyl)borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two cyclohexyl groups, a methylsulfanyl group, and a boron atom. It is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(methylsulfanyl)borane typically involves the reaction of cyclohexylborane with methylsulfanyl reagents. One common method includes the use of borane-dimethyl sulfide complex, which reacts with cyclohexene under controlled conditions to form dicyclohexylborane. This intermediate is then treated with methylsulfanyl reagents to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexyl(methylsulfanyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds .
Applications De Recherche Scientifique
Dicyclohexyl(methylsulfanyl)borane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties
Mécanisme D'action
The mechanism of action of dicyclohexyl(methylsulfanyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalytic processes and organic transformations. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Dicyclohexylborane: Similar in structure but lacks the methylsulfanyl group.
Cyclohexylboronic acid: Contains a boronic acid group instead of the methylsulfanyl group.
Dicyclohexylboron trifluoromethanesulfonate: Another derivative used in organic synthesis
Uniqueness: Dicyclohexyl(methylsulfanyl)borane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific synthetic applications where other boron compounds may not be as effective .
Propriétés
Numéro CAS |
57476-24-1 |
|---|---|
Formule moléculaire |
C13H25BS |
Poids moléculaire |
224.2 g/mol |
Nom IUPAC |
dicyclohexyl(methylsulfanyl)borane |
InChI |
InChI=1S/C13H25BS/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
Clé InChI |
BIROOFGGBPHCPK-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCCC1)(C2CCCCC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



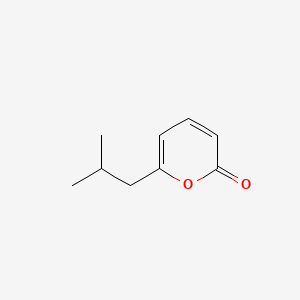
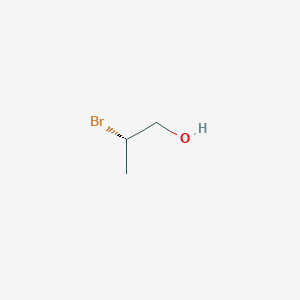


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
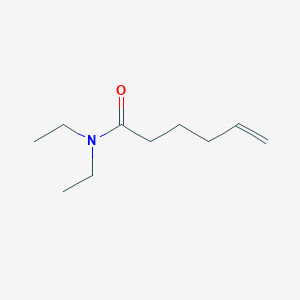
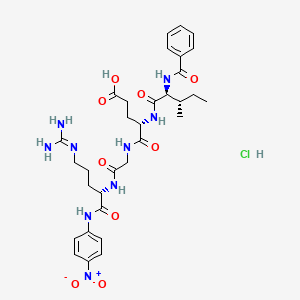
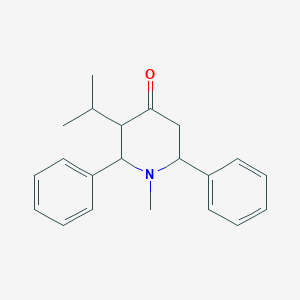
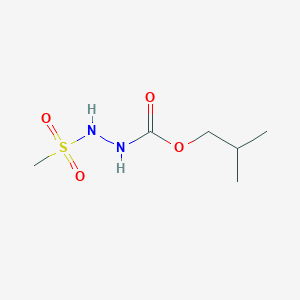
![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
